
Decitabine
Descripción general
Descripción
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue. It is primarily used for the treatment of myelodysplastic syndromes and acute myeloid leukemia. This compound functions as a nucleic acid synthesis inhibitor by incorporating into DNA and inhibiting DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decitabine is synthesized through a multi-step process starting from cytidineThe final product is obtained through deprotection and purification steps .
Industrial Production Methods: In industrial settings, this compound is produced as a lyophilized powder for reconstitution. The production process involves the careful control of reaction conditions to ensure the stability of the compound, as it is prone to hydrolytic degradation in aqueous solutions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: The azido group in the intermediate stages of synthesis is reduced to form the amino group.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents.
Reduction: Hydrogenation or other reducing agents.
Substitution: Azidation reagents such as sodium azide.
Major Products Formed: The major product formed from these reactions is this compound itself, with intermediates including azido-cytidine and amino-cytidine .
Aplicaciones Científicas De Investigación
Key Mechanism Highlights:
- DNA Demethylation: Decitabine selectively demethylates cytosines in DNA, which can restore normal gene expression.
- Cell Cycle Impact: It induces differentiation in hematopoietic cells and can enhance the effectiveness of other chemotherapeutic agents.
Myelodysplastic Syndromes (MDS)
This compound has shown significant efficacy in treating patients with MDS. A pivotal study randomized 170 patients to receive this compound or best supportive care. The results indicated that this compound treatment led to a higher overall response rate (17%) compared to 0% in the control group, with durable responses lasting a median of 10.3 months .
Study | Response Rate | Complete Response | Median Duration |
---|---|---|---|
MDS Study | 17% | 9% | 10.3 months |
Acute Myeloid Leukemia (AML)
In older patients with newly diagnosed AML, this compound was compared to standard treatment options in a phase III trial involving 485 patients. The study demonstrated a 20% reduction in mortality risk with this compound and improved response rates (CR + CRp) at 17.8% versus 7.8% for standard treatment .
Parameter | This compound | Standard Treatment |
---|---|---|
Overall Survival (months) | 7.7 | 5.0 |
Response Rate | 17.8% | 7.8% |
Sickle Cell Anemia
Research has indicated that this compound may be beneficial for patients with sickle cell anemia, particularly those who do not respond to hydroxyurea therapy. A study involving eight adult patients showed that low-dose this compound significantly increased fetal hemoglobin levels within four weeks of treatment .
Study | Dosage | Fetal Hemoglobin Response |
---|---|---|
Sickle Cell Study | 0.15–0.30 mg/kg | Increased within 4 weeks |
Combination Therapies
This compound is also being explored in combination with other chemotherapeutics for enhanced efficacy against resistant forms of leukemia. A retrospective study evaluated the combination of this compound with idarubicin and cytarabine in refractory AML patients, achieving a complete remission rate of 47.6% after one cycle .
Case Study: Efficacy in MDS
A multicenter trial demonstrated that patients receiving this compound showed significant improvements in transfusion independence and overall survival compared to historical controls.
Case Study: Sickle Cell Anemia
In a cohort treated with low-dose this compound, there was notable improvement in hemoglobin levels and clinical symptoms, suggesting its potential as a viable alternative for patients unresponsive to standard therapies.
Mecanismo De Acción
Decitabine exerts its effects by incorporating into DNA during replication. It inhibits DNA methyltransferase, leading to DNA hypomethylation. This hypomethylation can reactivate tumor suppressor genes that have been silenced by aberrant methylation, thereby inhibiting cancer cell proliferation. The action of this compound is division-dependent, meaning it primarily affects rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Azacitidine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cedazuridine: Often combined with decitabine to improve its oral bioavailability by inhibiting cytidine deaminase.
Uniqueness of this compound: this compound is unique in its ability to specifically incorporate into DNA and inhibit DNA methyltransferase, leading to targeted DNA hypomethylation. This specificity makes it particularly effective in reactivating silenced tumor suppressor genes and inhibiting cancer cell proliferation .
Actividad Biológica
Decitabine (DAC), a hypomethylating agent, is primarily used in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Its biological activity revolves around its ability to induce DNA demethylation, leading to the reactivation of silenced tumor suppressor genes and subsequent cellular differentiation and apoptosis.
This compound is a nucleoside analog of deoxycytidine that incorporates into DNA, inhibiting DNA methyltransferases (DNMTs). This inhibition results in global hypomethylation of DNA, which can reverse aberrant gene silencing associated with cancer. The dual mechanism of action includes:
- Cytotoxic Activity : Induces cell death in malignant cells.
- Differentiation Induction : Promotes differentiation of cancer cells towards a more mature phenotype.
Key Research Findings
- Induction of Apoptosis : Studies have shown that this compound treatment leads to increased expression of pro-apoptotic proteins such as Bim and Puma while decreasing phosphorylated FOXO1 levels, which is associated with apoptosis in MDS cell lines .
- Cell Cycle Arrest : this compound has been demonstrated to cause cell cycle arrest at G0/G1 and G2/M phases, significantly reducing the number of cells in the S phase .
- Clinical Efficacy : In a multicenter Phase III trial involving older patients with AML, this compound showed a 20% reduction in mortality risk compared to treatment choice (TC), with median overall survival rates suggesting improved outcomes for this compound-treated patients .
- Combination Therapies : Research indicates that combining this compound with other agents, such as carboplatin, enhances its biological activity by further promoting DNA hypomethylation and improving therapeutic efficacy .
Case Study 1: Efficacy in AML
In a Phase I clinical trial, patients receiving this compound exhibited a complete remission (CR) rate of approximately 25% with a median survival of 7 months. The study emphasized the tolerability of this compound in older populations who are often unfit for intensive chemotherapy .
Case Study 2: MDS Treatment
A study focusing on MDS highlighted that this compound not only induced apoptosis but also reactivated critical tumor suppressor genes, thereby improving clinical outcomes for patients with this condition .
Data Table: Summary of Clinical Trials Involving this compound
Propiedades
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDJQYHKZQPEU-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
Record name | 5-AZA-2'-DEOXYCYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030432 | |
Record name | Decitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid | |
Record name | 5-AZA-2'-DEOXYCYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Decitabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.50e+00 g/L | |
Record name | Decitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decitabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). Included in the over 45 genes commonly mutated in MDS patients are those involved in DNA methylation and histone modification, and it is well-established that alteration of the epigenetic landscape is a feature of myeloid leukemias. Decitabine is considered a prodrug, as it requires transport into cells and subsequent phosphorylation by distinct kinases to generate the active molecule 5-aza-2'-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication. Once incorporated into DNA, decitabine is recognized as a substrate by DNA methyltransferase enzymes (DNMTs), specifically DNMT1, but due to the presence of an N5 rather than C5 atom, traps the DNMT through the irreversible formation of a covalent bond. At low concentrations, this mode of action depletes DNMTs and results in global DNA hypomethylation while at high concentrations, it additionally results in double-strand breaks and cell death. The general hypothesis regarding decitabine's therapeutic efficacy is that the global hypomethylation it induces results in the expression of previously silent tumour suppressor genes. However, there are other putative mechanisms also related to this change in DNA methylation, including indirect alteration of transcription through effects on transcription factors, indirectly altering histone modifications and chromatin structure, and activating pathways involved in DNA damage response. The overall effect of decitabine is a decrease in neoplastic cell proliferation and an increase in the expression of tumour suppressor genes. | |
Record name | Decitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2353-33-5 | |
Record name | 5-AZA-2'-DEOXYCYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Aza-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2353-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decitabine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776B62CQ27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Decitabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-196 | |
Record name | Decitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.